7-iodoimidazo[4,3-b][1,3]thiazole
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Overview
Description
7-iodoimidazo[4,3-b][1,3]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. It is characterized by the presence of an iodine atom at the 7th position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-iodoimidazo[4,3-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
7-iodoimidazo[4,3-b][1,3]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[4,3-b][1,3]thiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydroimidazo[4,3-b][1,3]thiazoles.
Scientific Research Applications
7-iodoimidazo[4,3-b][1,3]thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 7-iodoimidazo[4,3-b][1,3]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The iodine atom can enhance the compound’s binding affinity to its target, thereby increasing its potency .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,3-b][1,3]thiazole: Lacks the iodine atom, which may result in different reactivity and biological activity.
7-bromoimidazo[4,3-b][1,3]thiazole: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
7-chloroimidazo[4,3-b][1,3]thiazole:
Uniqueness
7-iodoimidazo[4,3-b][1,3]thiazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets and improve its efficacy in medicinal applications .
Properties
CAS No. |
208722-53-6 |
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Molecular Formula |
C5H3IN2S |
Molecular Weight |
250.1 |
Purity |
95 |
Origin of Product |
United States |
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